Product packaging for 2-(Oxolan-2-ylidene)-1-phenylethan-1-one(Cat. No.:CAS No. 304678-98-6)

2-(Oxolan-2-ylidene)-1-phenylethan-1-one

Cat. No.: B2806009
CAS No.: 304678-98-6
M. Wt: 188.226
InChI Key: KWXDKENNFMPVHL-UHFFFAOYSA-N
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Description

Structural Classification within Conjugated Carbonyl Systems

Identification as an α,β-Unsaturated Ketone (Enone)

2-(Oxolan-2-ylidene)-1-phenylethan-1-one is fundamentally classified as an α,β-unsaturated ketone, commonly referred to as an enone. fiveable.me This classification arises from the presence of a carbonyl group (C=O) conjugated with a carbon-carbon double bond (C=C). fiveable.mefiveable.me The α-carbon is the carbon atom adjacent to the carbonyl group, and the β-carbon is the next carbon in the chain. In this molecule, the double bond is located between the α and β carbons, creating a conjugated π-system. wikipedia.org

This conjugation leads to the delocalization of π-electrons across the O=C–C=C framework, which significantly influences the molecule's reactivity. fiveable.me Unlike isolated carbonyls or alkenes, enones exhibit a unique reactivity pattern, with electrophilic character at both the carbonyl carbon and the β-carbon. wikipedia.orglibretexts.org This allows for two primary modes of nucleophilic attack: a 1,2-addition to the carbonyl carbon or a 1,4-conjugate addition (Michael addition) to the β-carbon. pressbooks.pubuomosul.edu.iq The specific reaction pathway is often dictated by the nature of the nucleophile and the reaction conditions. pressbooks.pub

Table 1: Key Structural Features of α,β-Unsaturated Ketones

FeatureDescription
Functional Group Carbonyl group (C=O)
Unsaturation Carbon-carbon double bond (C=C)
Conjugation The C=C and C=O double bonds are separated by a single bond, allowing for π-electron delocalization.
Reactivity Susceptible to both 1,2- and 1,4-nucleophilic addition. uomosul.edu.iq

Characterization of the Exocyclic Double Bond

A key structural feature of this compound is the presence of an exocyclic double bond. An exocyclic double bond is one where one of the carbon atoms of the double bond is part of a ring system, while the other is outside the ring. researchgate.net In this molecule, one carbon of the C=C double bond is part of the oxolane ring, and the other is external to it.

Role of the Oxolan-2-ylidene Moiety as a Furanone Derivative Analog

The "oxolan-2-ylidene" portion of the name indicates a five-membered saturated ring containing one oxygen atom (an oxolane or tetrahydrofuran (B95107) ring) that is attached to the rest of the molecule via a double bond at the 2-position. This structural motif is analogous to a derivative of 2(3H)-furanone or 2(5H)-furanone, which are five-membered lactones (cyclic esters). nih.gov Furanone derivatives are found in various natural products and are known to exhibit a range of biological activities. nih.gov

The oxolane ring in this compound introduces specific steric and electronic properties to the molecule. The oxygen atom can influence the electron density of the conjugated system through its lone pairs, and the ring structure imposes conformational constraints on the molecule. The chemistry of furanone derivatives is an active area of research, with applications in the synthesis of complex heterocyclic compounds. nih.govmdpi.com

Significance of the Phenyl Substituent in Molecular Architecture

The phenyl group attached to the carbonyl carbon is a significant feature of the molecular architecture of this compound. This aromatic ring has several important effects on the molecule's properties.

Electronically, the phenyl group can participate in the conjugated system, further delocalizing the π-electrons. stackexchange.com This extended conjugation affects the electronic absorption spectrum of the molecule and can influence its reactivity. nih.gov The phenyl group can act as either an electron-donating or electron-withdrawing group depending on the nature of the reaction and the electronic demands of the transition state. stackexchange.compressbooks.pubfiveable.me In the context of nucleophilic addition to the carbonyl group, the phenyl ring generally decreases the electrophilicity of the carbonyl carbon through resonance. stackexchange.com

Research Context and Historical Development of Related Enone Chemistry

The study of this compound is situated within the broader historical and ongoing research into the chemistry of α,β-unsaturated carbonyl compounds.

Early Contributions to α,β-Unsaturated Carbonyl Reactivity

The unique reactivity of α,β-unsaturated carbonyl compounds has been a subject of study for over a century. One of the most significant early contributions was the discovery of the conjugate addition reaction by Arthur Michael in 1887. rsc.org This reaction, now known as the Michael reaction, describes the 1,4-addition of a nucleophile (specifically an enolate) to an α,β-unsaturated carbonyl compound. rsc.org This discovery was a landmark in organic chemistry, as it provided a powerful method for the formation of carbon-carbon bonds.

Early research in this area laid the groundwork for understanding the dual electrophilic nature of enones and the factors that govern whether a nucleophile will attack at the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition). These foundational studies have been expanded upon over the decades, leading to a sophisticated understanding of enone reactivity and the development of a vast array of synthetic methodologies that utilize these versatile building blocks. researchgate.netrsc.org The principles established by these early investigations are directly applicable to understanding the chemical behavior of this compound.

Table 2: Timeline of Key Developments in Enone Chemistry

YearDevelopmentContributor(s)
1887 Discovery of the conjugate addition of enolates to α,β-unsaturated carbonyl compounds (Michael Reaction).Arthur Michael
Early 20th Century Elucidation of the mechanisms of 1,2- versus 1,4-addition reactions.Various researchers
Mid-20th Century Development of new reagents and catalysts for selective enone reactions.Various researchers
Late 20th Century to Present Application of enones in the total synthesis of complex natural products and the development of asymmetric conjugate addition reactions.Various researchers

Evolution of Synthetic Methodologies for Exocyclic Olefins and Bicyclic Enones

The synthesis of exocyclic olefins and bicyclic enones, structural hallmarks of numerous natural products and versatile synthetic intermediates, has been a subject of intensive research. Historically, these moieties were often constructed through classical olefination reactions. The Wittig reaction, for instance, provides a foundational method for the formation of carbon-carbon double bonds by reacting a phosphorus ylide with a ketone or aldehyde. organic-chemistry.orgwikipedia.orglumenlearning.commasterorganicchemistry.comlibretexts.org In the context of this compound, a conceivable retrosynthetic analysis would involve the reaction of a suitable phosphonium (B103445) ylide derived from γ-butyrolactone with benzaldehyde.

A significant advancement in this area is the Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate (B1237965) carbanions. wikipedia.orgnrochemistry.comresearchgate.net The HWE reaction often offers superior stereocontrol, favoring the formation of (E)-alkenes, and the water-soluble phosphate (B84403) byproducts simplify purification. orgsyn.orgorganic-chemistry.org The synthesis of α-alkylidene-γ-butyrolactones, a class of compounds structurally related to the target molecule, has been a particular focus, with numerous methodologies developed for their stereocontrolled preparation. oup.comresearchgate.netresearchgate.net

More contemporary approaches have focused on catalytic methods to construct these frameworks with greater efficiency and atom economy. For instance, tandem reactions that combine intramolecular Michael additions with olefination sequences have been developed for the rapid assembly of α-alkylidene-γ-butyrolactones. researchgate.net Furthermore, bismuth(III) triflate has been shown to catalyze the ring-opening cyclization of cyclopropyl (B3062369) carbinols to furnish these structures. acs.orgfigshare.com The synthesis of exocyclic α,β-unsaturated ketones from cyclic ketones and aldehydes is often achieved through base- or acid-catalyzed aldol (B89426) condensations. arkat-usa.org

Bicyclic enones, which can be conceptually formed from exocyclic enones through cycloaddition reactions, have also seen significant progress in their synthetic accessibility. Catalytic enantioselective Diels-Alder reactions of exocyclic enones have emerged as a powerful tool for constructing spirocyclic systems with high stereocontrol. acs.org

Emergence of Organocatalytic Approaches in Enone Chemistry

The field of organocatalysis has revolutionized asymmetric synthesis, providing a powerful alternative to traditional metal-based catalysts. In the realm of enone chemistry, organocatalysis has been extensively applied to a variety of transformations, particularly enantioselective conjugate additions. While direct organocatalytic studies on this compound are not available, the reactivity of similar α,β-unsaturated ketones provides a clear blueprint for potential applications.

Chiral amines, for example, can activate enones towards nucleophilic attack through the formation of a transient iminium ion, lowering the LUMO of the enone and enabling highly enantioselective Michael additions. Conversely, the same catalysts can activate aldehydes or ketones to form nucleophilic enamines, which can then react with electrophiles.

A significant body of work has been dedicated to the organocatalytic enantioselective peroxidation of α,β-unsaturated ketones, a transformation that can lead to valuable chiral building blocks. nih.gov These reactions often proceed via the nucleophilic addition of a hydroperoxide to the enone, followed by an intramolecular cyclization. The development of chiral organocatalysts has enabled high levels of enantioselectivity in these processes.

Furthermore, organocatalytic approaches have been instrumental in cascade reactions involving enones, allowing for the rapid construction of complex molecular architectures from simple starting materials. The electrophilicity of cyclic enones and α,β-unsaturated lactones has been systematically studied, providing a quantitative framework for predicting their reactivity in these organocatalytic transformations. researchgate.net

Advancements in Metal-Catalyzed Transformations of Unsaturated Systems

Metal catalysis has long been a cornerstone of organic synthesis, and its application to the transformation of unsaturated systems like exocyclic enones is vast and continually evolving. While specific metal-catalyzed reactions involving this compound are not documented, the broader literature on α,β-unsaturated ketones offers a wealth of potential transformations.

Palladium catalysts are widely used for a variety of reactions involving enones, including hydrogenation, cross-coupling, and isomerization. The selective hydrogenation of exocyclic α,β-unsaturated ketones to the corresponding saturated ketones has been achieved with high selectivity using palladium on carbon catalysts. researchgate.net

Silver(I) catalysts have been shown to mediate tandem cyclization-elimination reactions of conjugated ene-yne-ketones, leading to the formation of substituted furans. researchgate.net Such catalytic cascades highlight the potential for complex transformations initiated by the activation of an unsaturated system. Rhodium catalysts are effective in C-H insertion reactions, which have been ingeniously coupled with olefination to provide a one-pot synthesis of α-alkylidene-γ-butyrolactones. researchgate.net

More recently, photocatalytic methods are emerging as a powerful tool. For instance, a photocatalytic transannular ketone migration strategy has been developed for the remote functionalization of seven-membered rings, showcasing the potential for metal-free, light-driven transformations of cyclic ketones. acs.org The oxidative C-C coupling of ketones and primary alcohols to produce α,β-unsaturated ketones has been achieved using a ceria catalyst, demonstrating the potential of heterogeneous catalysis in enone synthesis. rsc.org

Catalytic SystemTransformationSubstrate ClassRef.
Palladium on CarbonSelective HydrogenationExocyclic α,β-Unsaturated Ketones researchgate.net
Rhodium(II) acetateC-H Insertion/Olefinationα-Diazo-α-(diethoxyphosphoryl)acetates researchgate.net
Bismuth(III) triflateRing-Opening CyclizationCyclopropyl Carbinols acs.orgfigshare.com
Ceria (CeO2)Oxidative C-C CouplingKetones and Primary Alcohols rsc.org
Silver(I) saltsTandem Cyclization-EliminationConjugated Ene-yne-ketones researchgate.net

Research Gaps and Future Directions Pertaining to this compound

The most significant research gap concerning this compound is the near-total absence of its study in the scientific literature. This lack of investigation presents a clear opportunity for foundational research into its synthesis, characterization, and reactivity.

Future research in this area could focus on several key aspects:

Development of an efficient and stereocontrolled synthesis: While general methods like the Wittig and Horner-Wadsworth-Emmons reactions can be proposed, an optimized synthesis of this compound has yet to be reported. Investigating modern catalytic methods for its preparation would be a valuable contribution.

Exploration of its reactivity in catalytic transformations: The unique electronic and steric properties of this exocyclic enone make it an interesting substrate for a wide range of organocatalytic and metal-catalyzed reactions. Studies on its behavior in asymmetric conjugate additions, cycloadditions, and other transformations could reveal novel reactivity and lead to the synthesis of new, complex molecules.

Investigation of its potential biological activity: The α-methylene-γ-butyrolactone scaffold, a related structural motif, is present in many natural products with significant biological activity. It would be of interest to synthesize this compound and evaluate its biological profile.

Computational studies: Theoretical calculations could provide insights into the conformational preferences, electronic structure, and reactivity of this molecule, guiding future experimental work.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12O2 B2806009 2-(Oxolan-2-ylidene)-1-phenylethan-1-one CAS No. 304678-98-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2Z)-2-(oxolan-2-ylidene)-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c13-12(9-11-7-4-8-14-11)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2/b11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXDKENNFMPVHL-LUAWRHEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C2=CC=CC=C2)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C/C(=O)C2=CC=CC=C2)/OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Reaction Mechanisms of 2 Oxolan 2 Ylidene 1 Phenylethan 1 One

Nucleophilic Addition Reactions

Nucleophilic addition represents a principal class of reactions for 2-(Oxolan-2-ylidene)-1-phenylethan-1-one. The reaction's regioselectivity is a subject of significant mechanistic interest, with outcomes dependent on a delicate balance of electronic and steric factors.

Mechanistic Pathways of 1,2- and 1,4-Additions (Conjugate Additions)

The competition between 1,2-addition and 1,4-addition is a hallmark of α,β-unsaturated carbonyl compounds. In a 1,2-addition, the nucleophile directly attacks the carbonyl carbon, leading to the formation of an alkoxide intermediate which, upon protonation, yields an allylic alcohol. Conversely, a 1,4-addition, also known as a conjugate or Michael addition, involves the nucleophile attacking the β-carbon. This results in the formation of an enolate intermediate, which is then protonated to give a saturated ketone.

Resonance effects in this compound are pivotal in distributing partial positive charges. The electronegative oxygen atom of the carbonyl group polarizes the C=O bond, rendering the carbonyl carbon electrophilic. Through conjugation, this electron deficiency is relayed to the β-carbon of the α,β-unsaturated system. This distribution of electrophilicity allows nucleophiles to attack either site. The carbonyl carbon possesses a significant partial positive charge, making it a "hard" electrophilic center, while the β-carbon is considered a "soft" electrophilic center.

The regiochemical outcome of the nucleophilic attack is largely governed by the nature of the nucleophile, a concept often explained by Hard-Soft Acid-Base (HSAB) theory. "Hard" nucleophiles, which are typically highly charged, localized, and non-polarizable (e.g., Grignard reagents, organolithium compounds, and metal hydrides), tend to favor the kinetically controlled, irreversible 1,2-addition pathway by attacking the harder electrophilic carbonyl carbon. nsf.gov In contrast, "soft" nucleophiles, which are generally less charged, more diffuse, and highly polarizable (e.g., Gilman cuprates, enamines, and thiols), preferentially undergo the thermodynamically controlled, often reversible, 1,4-conjugate addition to the softer β-carbon. nsf.gov

Table 1: Regioselectivity of Nucleophilic Additions to α,β-Unsaturated Ketones

Nucleophile Type Predominant Addition Pathway Rationale
Hard Nucleophiles (e.g., Grignard Reagents) 1,2-Addition Favors attack at the "hard" carbonyl carbon; typically under kinetic control. nsf.gov

A key step in the 1,4-addition mechanism is the formation of a resonance-stabilized enolate intermediate after the nucleophile has bonded to the β-carbon. nsf.gov The negative charge is delocalized across the oxygen atom and the α-carbon. This enolate is a crucial intermediate that can be trapped by various electrophiles. In the absence of other electrophiles, a proton source (typically from a workup step) will protonate the enolate. niscpr.res.in While protonation can occur at the α-carbon or the oxygen, the resulting enol, if formed, will rapidly tautomerize to the more stable keto form, yielding the final saturated ketone product. nsf.gov

Michael Addition Reactions

The Michael addition is a specific and widely utilized type of 1,4-conjugate addition, crucial in synthetic organic chemistry for the formation of carbon-carbon bonds.

In a classic Michael reaction, a resonance-stabilized carbanion, such as an enolate derived from a ketone, malonic ester, or a similar pronucleophile, acts as the soft nucleophile. nsf.govsemanticscholar.org This enolate will add to the β-carbon of an α,β-unsaturated carbonyl compound like this compound, which acts as the "Michael acceptor." The reaction proceeds via the formation of a new carbon-carbon bond at the β-position and generates a new enolate intermediate, which is subsequently protonated to yield the final 1,5-dicarbonyl compound or a related structure.

Cycloaddition Reactions

The Diels-Alder reaction is a powerful and widely used method for the formation of six-membered rings. wikipedia.org It is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne). masterorganicchemistry.com In this context, this compound can act as a dienophile due to the presence of an electron-deficient carbon-carbon double bond conjugated with the carbonyl group.

The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. youtube.com The carbonyl group in this compound serves this purpose, making the double bond more electrophilic and susceptible to attack by the diene. The reaction proceeds through a cyclic transition state, leading to the formation of a cyclohexene (B86901) derivative. khanacademy.org

The stereochemistry of the Diels-Alder reaction is highly predictable. The reaction is stereospecific with respect to both the diene and the dienophile, meaning that the stereochemistry of the starting materials is retained in the product. Furthermore, the reaction often exhibits high endo selectivity, where the substituents on the dienophile are oriented towards the newly forming double bond in the transition state. Hetero-Diels-Alder reactions, involving dienes or dienophiles containing heteroatoms, are also known and provide access to heterocyclic compounds. wikipedia.org

1,3-Dipolar cycloadditions are a class of pericyclic reactions that are highly effective for the construction of five-membered heterocyclic rings. researchgate.net This reaction involves the addition of a 1,3-dipole to a dipolarophile. This compound can serve as a dipolarophile in these reactions, reacting with various 1,3-dipoles to form spiroheterocycles.

For example, the reaction with azomethine ylides, which can be generated in situ from the condensation of an α-amino acid and an aldehyde or ketone, would lead to the formation of a spiro-pyrrolidine ring system. These reactions can be catalyzed by metal salts or organocatalysts to achieve high levels of stereocontrol. rsc.orgnih.gov The formation of spirooxindoles, a common motif in natural products and pharmaceuticals, can be achieved through the 1,3-dipolar cycloaddition of azomethine ylides with methyleneindolinones.

The scope of 1,3-dipolar cycloadditions is broad, with a wide variety of 1,3-dipoles available, including nitrile oxides, diazomethane, and azides. nih.gov This versatility allows for the synthesis of a diverse range of spiroheterocyclic structures with potential applications in medicinal chemistry and materials science.

The [3+2]-cycloaddition reaction between an azide (B81097) and an alkene is a powerful method for the synthesis of triazoline rings, which can subsequently be converted to other important nitrogen-containing heterocycles. When this compound is used as the alkene component, this reaction can be catalyzed by organocatalysts to afford chiral triazoline derivatives.

Organocatalytic enolate-mediated [3+2]-cycloadditions of enones with azides have been reported to proceed efficiently at room temperature. rsc.org These reactions can lead to the formation of C/N-double vinyl-1,2,3-triazoles, which are of interest due to their potential biological activity. rsc.org The use of chiral amines as organocatalysts can induce enantioselectivity in the cycloaddition, providing access to optically active triazoles. researchgate.net

The mechanism of the organocatalytic [3+2]-cycloaddition often involves the formation of an enamine or enolate intermediate from the enone and the catalyst. This intermediate then reacts with the azide in a stepwise or concerted manner to form the triazoline ring. The development of new organocatalytic systems for this transformation is an active area of research, with the goal of achieving higher efficiency, selectivity, and substrate scope.

Rearrangement and Cyclization Reactions

The Nazarov cyclization is a powerful method in organic synthesis for the construction of cyclopentenone rings. wikipedia.orgresearchgate.net The reaction proceeds via an acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone, which generates a pentadienyl cation intermediate. wikipedia.org This cation then undergoes a conrotatory electrocyclization, followed by elimination and tautomerization to yield the final cyclopentenone product. wikipedia.org

While originally discovered by Ivan Nikolaevich Nazarov in his study of allyl vinyl ketones, the reaction has been expanded to a broader class of substrates that can form the key pentadienyl cation. wikipedia.orgthermofisher.com For this compound, a related cyclization could be envisioned under strong acid catalysis, although it is not a traditional divinyl ketone. The mechanism would involve protonation of the carbonyl oxygen, leading to a delocalized cation that could potentially undergo electrocyclization. Modern variants of the Nazarov cyclization utilize different promoters and substrates, including silicon-directed and polarized systems, to improve selectivity and reaction conditions. organic-chemistry.org Asymmetric induction has been achieved using chiral Lewis acids that control the direction of the conrotatory closure, though this remains a challenge. organic-chemistry.org

The Rauhut–Currier (RC) reaction, also known as the vinylogous Morita–Baylis–Hillman reaction, describes the dimerization or coupling of electron-deficient alkenes, such as enones, under the influence of a nucleophilic catalyst. wikipedia.orgbuchler-gmbh.com Typical catalysts include organophosphines (e.g., tributylphosphine) and tertiary amines (e.g., DABCO). wikipedia.org

The reaction mechanism involves the nucleophilic conjugate addition of the catalyst to one molecule of the enone, generating an enolate intermediate. nih.govresearchgate.net This enolate then acts as a carbon nucleophile, attacking the β-position of a second enone molecule in another conjugate addition. wikipedia.org Subsequent elimination of the catalyst regenerates it and yields the dimeric product. nih.gov As an α,β-unsaturated ketone, this compound is a suitable substrate for this reaction. The dimerization would result in a new carbon-carbon bond between the α-position of one molecule and the β-position of the second. While intermolecular RC reactions can suffer from low reactivity and selectivity, intramolecular versions are often more efficient. wikipedia.orgnih.gov

The electrophilic nature of both the carbonyl carbon and the β-carbon of the enone system in this compound allows it to react with various dinucleophiles to form heterocyclic and polycyclic structures. In these cyclocondensation reactions, two nucleophilic centers of a reagent attack the electrophilic sites of the enone, typically resulting in the formation of a new ring fused to the oxolane ring.

For instance, reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyrazole-containing systems. The initial step involves the nucleophilic attack of one nitrogen atom of the hydrazine at the β-carbon (Michael addition), followed by an intramolecular cyclization where the second nitrogen atom attacks the carbonyl carbon. Subsequent dehydration yields the final polycyclic product. Similarly, reaction with other dinucleophiles like hydroxylamine (B1172632) or ureas can be used to construct a variety of other fused heterocyclic systems.

Hydrogenation and Reduction Chemistry

The structure of this compound contains two primary sites susceptible to hydrogenation: the exocyclic carbon-carbon double bond (alkene) and the ketone (carbonyl group). The selective reduction of one group in the presence of the other is a common challenge and goal in organic synthesis.

The outcome of the hydrogenation is highly dependent on the catalyst and reaction conditions employed.

Alkene Reduction: Catalytic hydrogenation using heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under molecular hydrogen (H₂) typically leads to the selective reduction of the carbon-carbon double bond, leaving the carbonyl group intact. This chemoselectivity arises because the alkene adsorbs more readily to the catalyst surface than the carbonyl group. The product of this reaction is 2-(oxolan-2-yl)-1-phenylethan-1-one.

Carbonyl Reduction: Selective reduction of the carbonyl group to a hydroxyl group while preserving the alkene is more challenging. It often requires specific reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of cerium(III) chloride (Luche reduction) or certain homogeneous catalysts designed for ketone reduction. The product is 1-phenyl-2-(oxolan-2-ylidene)ethan-1-ol.

Full Reduction: Using more powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), or more forcing catalytic hydrogenation conditions (e.g., high pressure and temperature with catalysts like Raney Nickel), can lead to the reduction of both the alkene and the carbonyl group, yielding 1-phenyl-2-(oxolan-2-yl)ethan-1-ol.

Asymmetric hydrogenation is a key technique for producing enantiomerically pure compounds. For substrates like this compound, which is an exocyclic enone, this reaction can create chiral centers with high stereocontrol. Research into the asymmetric hydrogenation of structurally similar racemic exocyclic γ,δ-unsaturated β-ketoesters has demonstrated the effectiveness of chiral iridium catalysts. nih.govresearchgate.net

An iridium-catalyzed process using a chiral spiro catalyst, Ir-SpiroPAP, has been developed for the asymmetric hydrogenation of exocyclic enones bearing five-, six-, or seven-membered rings via dynamic kinetic resolution (DKR). researchgate.net This method provides functionalized chiral allylic alcohols in high yields with excellent enantioselectivities (87% to >99% ee) and high cis-selectivities (93:7 to >99:1 dr). researchgate.net For exocyclic enone esters with a five-membered ring, similar to the oxolane ring in the title compound, a chiral iridium catalyst provided high enantiomeric excess (89–93% ee) and excellent cis-selectivity (96:4 to >99:1 dr). nih.gov

The table below summarizes the results for the asymmetric hydrogenation of various exocyclic enone esters bearing a five-membered ring, which serve as close analogs for this compound. nih.gov

Substrate (Analog)CatalystTime (h)Yield (%)Diastereomeric Ratio (cis:trans)Enantiomeric Excess (ee, %)
11a (R = Ph)(R)-6b49696:492
11b (R = 4-MeC₆H₄)(R)-6b49596:493
11c (R = 4-MeOC₆H₄)(R)-6b49697:393
11d (R = 4-ClC₆H₄)(R)-6b1692>99:189
11e (R = 3-ClC₆H₄)(R)-6b1693>99:190

Reaction conditions: Substrate (1.0 mmol), tBuOK, (R)-6b catalyst in a 1000:10:1 ratio, in EtOH (4.0 mL) at 25–30 °C. Data sourced from related studies on β-ketoesters. nih.gov

Asymmetric Hydrogenation of Exocyclic Enone Esters

Iridium-Catalyzed Asymmetric Hydrogenation

The asymmetric hydrogenation of α,β-unsaturated ketones is a highly efficient method for producing optically active saturated ketones. nih.gov For a substrate like this compound, this reaction involves the stereoselective reduction of the carbon-carbon double bond. Iridium complexes featuring chiral ligands are particularly effective catalysts for this transformation. nih.govacs.org Chiral spiro iridium complexes and bidentate Ir–N,P complexes have demonstrated the ability to produce the corresponding saturated ketone products with excellent enantiomeric excesses (ee), often up to 99%. acs.orgacs.org

The reaction mechanism typically involves the coordination of the iridium catalyst to the olefin. Hydrogen gas then adds to the metal center, and subsequent insertion steps lead to the reduction of the double bond. The chiral environment created by the ligand dictates the facial selectivity of the hydrogen addition, resulting in the preferential formation of one enantiomer of the product, (R)- or (S)-1-phenyl-2-(oxolan-2-yl)ethan-1-one.

Table 1: Representative Iridium-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated Ketones Note: The following data represents typical results for analogous α,β-unsaturated ketone substrates, as specific data for this compound is not available. This table is for illustrative purposes.

Catalyst TypeSubstrate TypeEnantiomeric Excess (ee)Reference
Ir-SpiroAP Complexα-Substituted Acyclic EnoneUp to 99.7% acs.org
Ir-N,P ComplexConjugated Trisubstituted Enone94%–99% nih.govacs.org
Ir-Phosphine Sulfoximineα,β-Unsaturated KetoneHigh researchgate.net
Dynamic Kinetic Resolution in Hydrogenation Processes

Dynamic kinetic resolution (DKR) is a powerful strategy that enables the conversion of a racemic mixture entirely into a single, enantiomerically pure product, achieving a theoretical yield of 100%. wikipedia.orgprinceton.edu This process combines a rapid and reversible racemization of the starting material with a highly enantioselective kinetic resolution step. princeton.edu

In the context of hydrogenation, DKR is most applicable to substrates that possess a stereocenter that can be readily epimerized under the reaction conditions. wikipedia.orgdicp.ac.cn For the parent compound this compound, a standard asymmetric hydrogenation creates a new stereocenter, but a DKR process is not directly involved. However, if a substituted derivative were used, for example, a racemic mixture containing a chiral center within the oxolane ring, a DKR process could be envisioned. In such a scenario, one catalyst (e.g., a ruthenium complex) would facilitate the rapid racemization of the existing stereocenter, while a second chiral catalyst would selectively hydrogenate the C=C double bond of one enantiomer over the other. youtube.com This dual-catalyst system drives the equilibrium towards the formation of a single diastereomer of the hydrogenated product with high enantiopurity. dicp.ac.cn The success of DKR hinges on the rate of racemization being equal to or faster than the rate of the slower reacting enantiomer's hydrogenation. princeton.edu

Organocatalytic Transfer Hydrogenation of Cyclic Enones

An alternative to metal-catalyzed hydrogenation is organocatalytic transfer hydrogenation, which avoids the use of transition metals. princeton.edu For cyclic enones and structurally similar α,β-unsaturated ketones, a highly effective method employs a chiral imidazolidinone catalyst, such as one developed by the MacMillan group, with a Hantzsch ester serving as the hydride source. nih.govresearchgate.net

This reaction proceeds via an iminium ion catalytic cycle. The secondary amine of the chiral organocatalyst reacts with the enone to form a chiral iminium ion. This activation lowers the LUMO of the substrate, making the β-carbon highly susceptible to nucleophilic attack. The Hantzsch ester then delivers a hydride to the β-carbon of the iminium ion in a highly stereocontrolled manner, dictated by the steric environment of the catalyst. princeton.edu Subsequent hydrolysis releases the saturated ketone product and regenerates the catalyst. princeton.eduresearchgate.net This methodology has been successfully applied to a variety of five-, six-, and seven-membered ring systems, consistently yielding products with high enantioselectivity. princeton.edunih.gov

Table 2: Representative Organocatalytic Transfer Hydrogenation of Cyclic Enones Note: The data presented is for analogous cyclic enone systems and serves to illustrate the efficacy of the method.

Ring SizeCatalystHydride SourceEnantiomeric Excess (ee)Reference
5-memberedChiral ImidazolidinoneHantzsch Ester95% princeton.edu
6-memberedChiral ImidazolidinoneHantzsch Ester90% princeton.edu
7-memberedChiral ImidazolidinoneHantzsch Ester90% princeton.edu

Other Notable Transformations

Alpha Halogenation via Enolate Ion Intermediate

Alpha-halogenation is a fundamental reaction of ketones. wikipedia.org However, the target molecule, this compound, lacks protons on the α-carbon adjacent to the carbonyl group, as this carbon is part of a C=C double bond. Therefore, it cannot undergo α-halogenation directly at this position.

However, the saturated analogue, 1-phenyl-2-(oxolan-2-yl)ethan-1-one (the product of the aforementioned hydrogenation reactions), possesses acidic α-hydrogens and can readily undergo this transformation. The reaction can proceed under either acidic or basic conditions via different intermediates. pressbooks.pub

Acid-Catalyzed Mechanism : In the presence of an acid catalyst, the ketone tautomerizes to its enol form. libretexts.org This enol is the reactive nucleophile that attacks the halogen (e.g., Br₂). This process is generally slow and is the rate-determining step. libretexts.org A key feature of the acid-catalyzed reaction is that it typically results in monohalogenation. The introduction of an electron-withdrawing halogen atom destabilizes the protonated carbonyl intermediate required for further enol formation, thus slowing subsequent halogenations. pressbooks.pubchemistrysteps.com

Base-Promoted Mechanism : Under basic conditions, a base removes an α-proton to form a nucleophilic enolate ion. chemistrysteps.com The enolate then attacks the halogen. In contrast to the acid-catalyzed route, this reaction is often difficult to stop at monosubstitution. The electron-withdrawing effect of the first halogen atom increases the acidity of the remaining α-protons, making subsequent deprotonations and halogenations faster. wikipedia.orgpressbooks.pub This often leads to polyhalogenated products. pressbooks.pub

Polymerization Tendencies of α,β-Unsaturated Carbonyls

The class of α,β-unsaturated carbonyl compounds is known for its propensity to undergo polymerization. wikipedia.org This reactivity stems from the conjugated system, where the electron-withdrawing carbonyl group polarizes the C=C double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles or radical initiators. wikipedia.orgnih.gov

This compound, as a member of this class, is expected to exhibit this tendency. The polymerization can be initiated by anionic, cationic, or radical pathways, leading to the formation of a polymer with a carbon-carbon backbone. For instance, anionic polymerization can be initiated by organometallic reagents like butyllithium, where the nucleophile attacks the β-carbon. researchgate.net This reactivity is harnessed on a massive industrial scale for related monomers like acrylates to produce a wide range of commercially important polymers. wikipedia.org

Spectroscopic and Computational Characterization of 2 Oxolan 2 Ylidene 1 Phenylethan 1 One

Advanced Spectroscopic Analysis

The electronic absorption spectrum of 2-(Oxolan-2-ylidene)-1-phenylethan-1-one, recorded in a suitable solvent such as ethanol or cyclohexane, is anticipated to exhibit characteristic absorption bands indicative of its conjugated system. The key chromophore in this molecule is the benzoyl group conjugated with the exocyclic α,β-unsaturated ketone system.

The primary electronic transitions expected are π → π* and n → π. The high-intensity π → π transitions arise from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system encompassing the phenyl ring, the carbonyl group, and the carbon-carbon double bond. The lower-intensity n → π* transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital.

The extended conjugation in this compound is expected to result in a bathochromic (red) shift of the principal absorption bands compared to non-conjugated analogs like acetophenone. The position and intensity of the absorption maxima (λmax) are sensitive to solvent polarity.

Table 1: Expected UV-Vis Absorption Data for this compound

Transition Expected λmax (nm) Expected Molar Absorptivity (ε, L·mol-1·cm-1) Solvent
π → π* ~280-320 > 10,000 Ethanol

Note: The exact values can vary based on the solvent and experimental conditions.

NMR spectroscopy is a powerful tool for the definitive structural assignment of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

The ¹H-NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Table 2: Predicted ¹H-NMR Chemical Shifts for this compound in CDCl₃

Proton Multiplicity Expected Chemical Shift (δ, ppm) Coupling Constant (J, Hz)
Phenyl H (ortho) Doublet of doublets 7.8 - 8.0 ~7-8 (ortho), ~1-2 (meta)
Phenyl H (meta) Triplet of doublets 7.4 - 7.6 ~7-8 (ortho), ~7-8 (ortho)
Phenyl H (para) Triplet 7.3 - 7.5 ~7-8 (ortho)
Olefinic H Triplet 6.0 - 6.5 ~2-3
Methylene H (α to C=C) Triplet of triplets 2.8 - 3.1 ~7-8, ~2-3
Methylene H (β to C=C) Multiplet 1.9 - 2.2 ~7-8

Note: These are predicted values and may vary slightly in an experimental spectrum.

The ¹³C-NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The chemical shifts are indicative of the functional groups present.

Table 3: Predicted ¹³C-NMR Chemical Shifts for this compound in CDCl₃

Carbon Expected Chemical Shift (δ, ppm)
Carbonyl C 190 - 200
Phenyl C (ipso) 135 - 140
Phenyl C (ortho, meta, para) 125 - 135
Olefinic C (quaternary) 150 - 160
Olefinic C (methine) 110 - 120
Methylene C (α to C=C) 30 - 35
Methylene C (β to C=C) 20 - 25

Note: These are predicted values and may vary slightly in an experimental spectrum.

Variable-Temperature (VT) NMR studies can provide insights into dynamic processes such as conformational changes or restricted rotation. researchgate.net For this compound, VT-NMR could be employed to study the rotational barrier around the single bond connecting the carbonyl group and the exocyclic double bond. At low temperatures, distinct signals for different rotamers might be observed, which would coalesce at higher temperatures as the rate of rotation increases. nih.gov

The Nuclear Overhauser Effect (NOE) is a phenomenon where the magnetization of a nucleus is affected by the saturation of a nearby nucleus in space. nih.gov NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable for determining the stereochemistry and conformation of molecules in solution. For this compound, a NOESY experiment could confirm the E or Z configuration of the exocyclic double bond by observing through-space correlations between the olefinic proton and the protons on the oxolane ring or the phenyl ring.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show strong absorption bands corresponding to the carbonyl group, the carbon-carbon double bond, and the carbon-oxygen single bond of the lactone.

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
C=O (Aryl ketone) Stretch 1680 - 1700 Strong
C=O (α,β-unsaturated lactone) Stretch 1740 - 1760 Strong
C=C (Conjugated) Stretch 1620 - 1640 Medium
C-O (Lactone) Stretch 1000 - 1300 Strong
C-H (Aromatic) Stretch 3000 - 3100 Medium

The presence of conjugation typically lowers the stretching frequency of the carbonyl group. Therefore, the aryl ketone carbonyl is expected to absorb at a lower wavenumber than a non-conjugated ketone.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of its ionized form.

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a typical GC-MS analysis, the compound is vaporized and passed through a capillary column, where it is separated from other components based on its boiling point and affinity for the column's stationary phase. The separated compound then enters the mass spectrometer.

Upon entering the mass spectrometer, the molecules are typically ionized by electron ionization (EI), a high-energy process that causes the molecule to fragment in a reproducible manner. The mass-to-charge ratio (m/z) of the resulting molecular ion and its various fragments are detected. The fragmentation pattern serves as a molecular "fingerprint" that can be used to confirm the structure of the compound. For this compound, key fragmentation pathways would likely involve the cleavage of the bond between the carbonyl group and the phenyl ring, as well as fragmentations within the oxolane ring.

Table 1: Predicted Major Fragments in GC-MS Analysis of this compound

Fragment Ion Structure m/z (Predicted)
Benzoyl cation [C₆H₅CO]⁺ 105
Phenyl cation [C₆H₅]⁺ 77

Electrospray ionization-tandem mass spectrometry (ESI-MS/MS) is a soft ionization technique that is particularly useful for analyzing molecules with minimal fragmentation. nih.govsemanticscholar.org The sample, dissolved in a solvent, is sprayed through a high-voltage capillary, generating charged droplets. semanticscholar.org As the solvent evaporates, ions of the analyte (e.g., protonated molecules, [M+H]⁺) are released into the gas phase.

In the tandem mass spectrometry (MS/MS) approach, the protonated molecular ion of this compound is selectively isolated in the first mass analyzer. This selected ion is then passed into a collision cell, where it is fragmented through collision-induced dissociation with an inert gas. The resulting fragment ions are then analyzed by a second mass analyzer. This process provides detailed structural information by establishing connectivity between different parts of the molecule. nih.gov

Table 2: Plausible Fragmentation in ESI-MS/MS of [M+H]⁺ Ion of this compound

Precursor Ion (m/z) Collision-Induced Dissociation Product Ions (m/z) Neutral Loss
189.09 -> 105.03 Loss of oxolanylidene moiety
189.09 -> 161.09 Loss of CO

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net By diffracting a beam of X-rays off a single crystal of the compound, a unique diffraction pattern is generated. Mathematical analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the positions of individual atoms, bond lengths, bond angles, and torsion angles can be determined with high precision. researchgate.net

While the specific crystal structure for this compound is not available, data from a structurally related compound, (E)-3-(Oxolan-2-ylidene)-1-phenylpyrrolidine-2,5-dione, provides insight into the type of information obtained from such an analysis. nih.gov The data reveals the crystal system, space group, unit cell dimensions, and key geometric parameters. nih.gov In the crystal, molecules are often linked by intermolecular interactions, such as C—H⋯O hydrogen bonds, forming a three-dimensional network. nih.gov

Table 3: Representative Crystallographic Data for the Related Compound (E)-3-(Oxolan-2-ylidene)-1-phenylpyrrolidine-2,5-dione nih.gov

Parameter Value
Crystal Data
Chemical formula C₁₄H₁₃NO₃
Mᵣ 243.25
Crystal system, space group Monoclinic, P2₁/c
a, b, c (Å) 8.144 (2), 13.729 (4), 11.160 (3)
β (°) 105.177 (8)
V (ų) 1204.2 (6)
Z 4
Data Collection
Diffractometer Rigaku Mercury CCD
Radiation type Mo Kα
Measured reflections 11234
Independent reflections 2201
Refinement
R[F² > 2σ(F²)] 0.075
wR(F²) 0.161

Enantioselective Raman Spectroscopy for Chiral Analysis

Conventional Raman spectroscopy, while providing rich structural information based on molecular vibrations, is inherently incapable of distinguishing between enantiomers of a chiral substance. americanpharmaceuticalreview.com However, Enantioselective Raman Spectroscopy (esR) is an emerging technique designed to overcome this limitation. americanpharmaceuticalreview.com The molecule this compound possesses a chiral center, making it a candidate for this type of analysis.

The esR technique typically employs a conventional Raman setup with the addition of polarization-resolved signal detection. americanpharmaceuticalreview.com A key component, such as an achromatic half-wave plate, is inserted into the detection path to rotate the signals of the two enantiomers by different angles, thereby breaking the symmetry and allowing for their discrimination. americanpharmaceuticalreview.com This method offers the significant advantage of providing both the rich structural information of conventional Raman spectroscopy and a quantitative measure of the enantiomeric composition of the sample. americanpharmaceuticalreview.com

Computational Chemistry and Molecular Modeling

Computational chemistry provides theoretical insights into molecular structure and properties, complementing experimental data and aiding in the interpretation of spectroscopic results.

Density Functional Theory (DFT) is a powerful quantum-mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netscifiniti.com For this compound, DFT calculations can be employed to predict a variety of properties. researchgate.net

Geometry Optimization: DFT can be used to calculate the molecule's lowest-energy conformation, providing theoretical values for bond lengths, bond angles, and dihedral angles. These can then be compared with experimental data from X-ray crystallography. researchgate.net

Spectroscopic Properties: Vibrational frequencies can be calculated and compared with experimental IR and Raman spectra to aid in the assignment of spectral bands. scifiniti.com

Electronic Properties: Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of kinetic stability. researchgate.net Furthermore, the calculation of a Molecular Electrostatic Potential (MEP) map can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites of reactivity. researchgate.net

Table 4: Information Obtainable from DFT Calculations for this compound

Calculation Type Predicted Properties
Geometry Optimization Optimized bond lengths, bond angles, dihedral angles
Frequency Analysis Vibrational modes (for IR/Raman spectra)
FMO Analysis HOMO energy, LUMO energy, HOMO-LUMO gap

Table of Compounds Mentioned

Compound Name
This compound

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Photochemistry of 2 Oxolan 2 Ylidene 1 Phenylethan 1 One and Analogous Furanone Derivatives

Photochemical Processes in Unsaturated Lactones and Enones

Unsaturated lactones and enones, which share the α,β-unsaturated carbonyl chromophore, exhibit rich and varied photochemical behavior. The absorption of ultraviolet light promotes these molecules to electronically excited states, primarily through n→π* and π→π* transitions. magadhmahilacollege.org Following excitation, the molecule can undergo several competing processes, including intersystem crossing (ISC) to a triplet state, fluorescence, or non-radiative decay back to the ground state. magadhmahilacollege.orgresearchgate.net

The reactivity of these compounds is largely dictated by the nature of the lowest excited state. The n→π* triplet state is often implicated in hydrogen abstraction reactions and certain cycloadditions, while the π→π* triplet state can also lead to dimerization and other rearrangements. magadhmahilacollege.orgresearchgate.net Common photochemical transformations for enones and unsaturated lactones include [2+2] cycloadditions (dimerization or reaction with other alkenes), cis-trans isomerization of the double bond, and hydrogen abstraction from suitable donors. magadhmahilacollege.orgsci-hub.se For instance, β,γ-unsaturated spirolactones can undergo an oxa-di-π-methane rearrangement, a process previously unknown for lactones, which is believed to proceed from an excited singlet state. mdpi.com The specific reaction pathway is influenced by factors such as the molecular structure, the solvent, and the presence or absence of a photosensitizer. sci-hub.seacs.org

Triplet-Sensitized Radical Reactions

Triplet-sensitized reactions are a cornerstone of furanone photochemistry, allowing for the population of the triplet excited state even when direct intersystem crossing is inefficient. uasz.snresearchgate.net This is achieved through triplet-triplet energy transfer from a sensitizer (B1316253) molecule, such as acetone (B3395972) or benzophenone, which has a higher triplet energy than the furanone derivative. uasz.snmdpi.com Once the furanone is in its triplet state (e.g., the ³ππ* state), it behaves as a diradical and can engage in various radical-mediated processes. uasz.snresearchgate.net

These reactions are highly competitive with other potential photochemical pathways. uasz.sn For example, in the presence of a hydrogen donor, triplet energy transfer can be significantly more favorable than direct hydrogen abstraction by the sensitizer. uasz.sn The resulting excited furanone can then participate in subsequent steps, such as intramolecular or intermolecular hydrogen abstraction, to generate new radical intermediates that lead to the final products. uasz.snjcu.edu.au

The concepts of regioselectivity and stereoselectivity are crucial in understanding the outcomes of photochemical reactions. differencebetween.com Regioselectivity refers to the preference for forming one constitutional isomer over another, while stereoselectivity describes the preference for forming one stereoisomer over others. differencebetween.com In the context of triplet-sensitized reactions of furanone derivatives, both the regioselectivity and stereoselectivity are often determined during the initial hydrogen-abstraction step. researchgate.net

Computational studies and experimental observations have shown that intramolecular hydrogen abstraction in ³ππ* excited furanones is highly dependent on structural and conformational factors. researchgate.net The reaction proceeds efficiently only under specific structural constraints where a limited number of conformations allow for the necessary proximity between the excited chromophore and the hydrogen donor part of the molecule. uasz.snresearchgate.net The relative configuration of the substrate significantly influences which hydrogen is abstracted and, consequently, the structure of the final product. uasz.snresearchgate.net For example, in the intramolecular reactions of furanones tethered to a tetrahydropyran (B127337) moiety, the hydrogen is transferred to the β-position of the furanone, and subsequent radical combination leads to the addition of a pyranyl group at the α-position. uasz.snresearchgate.net

Table 1: Stereochemical Influence on Photochemical Transformation

Substrate Configuration Products Outcome
Glucoside 12 β-configuration at acetal (B89532) center, R-configuration at furanone 5-position Spiro compounds 13a,b Specific stereoisomers formed

This table illustrates how the initial stereochemistry of furanone derivatives dictates the specific products formed upon photochemical reaction, as observed in the transformations of glucose derivatives. uasz.snresearchgate.net

Hydrogen atom abstraction (HAT) is a fundamental photochemical process where an electronically excited molecule removes a hydrogen atom from a donor, resulting in the formation of two radical species. numberanalytics.comwikipedia.org In the case of furanones and other α,β-unsaturated carbonyl compounds, hydrogen can be transferred directly to the excited olefin. jcu.edu.au This process can occur through two distinct mechanisms. uasz.snjcu.edu.au

Simultaneous Electron and Proton Transfer: In this one-step mechanism, the electron and proton are transferred almost simultaneously from the hydrogen donor to the excited furanone. uasz.snjcu.edu.au This pathway is thermodynamically favorable when direct electron transfer is difficult. It results in the formation of a new C-C bond at the α-position of the α,β-unsaturated carbonyl system. jcu.edu.au

Stepwise Electron and Proton Transfer: This two-step process begins with the transfer of an electron from the donor (e.g., a tertiary amine) to the photoexcited enone, forming a radical-ion pair. uasz.sn A subsequent proton transfer then occurs between these intermediates. This mechanism typically leads to the formation of a C-C bond at the β-position of the carbonyl compound. jcu.edu.au

Photocyclization Reactions of Furanone Derivatives

Upon photochemical excitation, furanone derivatives can undergo various photocyclization reactions, leading to complex polycyclic structures. One of the primary pathways for these transformations is initiated by intramolecular hydrogen abstraction. As described previously, the excitation of a furanone derivative with a tethered hydrogen-donating group (like a tetrahydropyran ring) can lead to the formation of a biradical intermediate. uasz.snresearchgate.net The subsequent combination of the two radical centers within this biradical results in the formation of a new ring, often creating spirocyclic compounds. uasz.sn

For example, when β-glucosides with a furanone moiety are irradiated, they can form spiro compounds exclusively. uasz.sn Another significant class of photocyclization is the [2+2] photocycloaddition, a reaction common to enones. scribd.com This can occur intramolecularly if the furanone has an appropriately positioned alkene group, or intermolecularly with another olefin. The Paternò-Büchi reaction, the photocycloaddition of a carbonyl compound to an alkene to form an oxetane, is also a relevant transformation for furan (B31954) derivatives, often proceeding with high regio- and stereocontrol. researchgate.net The stereochemical outcome of these cyclizations is heavily influenced by the conformation of the biradical intermediates. researchgate.net

Decarbonylation Mechanisms Under Photochemical Conditions

The photochemical expulsion of carbon monoxide (CO) from cyclic ketones is a well-known process, often proceeding via a Norrish Type I cleavage. nih.gov For strained heterocyclic ketones like furanones, this decarbonylation can be an efficient process. nih.gov The reaction is initiated by photoexcitation, which promotes the molecule to an excited singlet state. From this state, a stepwise cleavage of one of the α-C-C bonds (the bond between the carbonyl carbon and the adjacent carbon in the ring) occurs. nih.gov

This initial bond cleavage results in the formation of a diradical intermediate. The subsequent loss of a molecule of CO from this diradical leads to the formation of a new, highly reactive intermediate, such as a carbonyl ylide. nih.gov These ylides are 1,3-dipoles that can be trapped by various dipolarophiles (e.g., alkenes) in [3+2] cycloaddition reactions to produce new five-membered rings, such as substituted tetrahydrofurans. nih.gov

Table 2: Proposed Mechanism for Photochemical Decarbonylation

Step Process Intermediate/Product
1 Photoexcitation (UV light) Excited Singlet State Furanone*
2 Norrish Type I α-Cleavage Diradical Intermediate
3 Expulsion of Carbon Monoxide Carbonyl Ylide + CO

This table outlines the stepwise mechanism for the photochemical decarbonylation of a strained cyclic ketone, like a furanone derivative, and the subsequent reaction of the resulting ylide intermediate. nih.gov

The efficiency and specific pathway of photochemical reactions are often sensitive to the nature of the substituents on the reacting molecule. While specific studies on the influence of substituents on the decarbonylation of 2-(Oxolan-2-ylidene)-1-phenylethan-1-one are not detailed in the provided sources, general principles from related systems can be inferred.

In photochemical rearrangements of enones, such as the oxadi-π-methane rearrangement, the presence and position of substituents can dramatically alter the reaction course. For example, studies on substituted naphthalenones showed that compounds without a 4-substituent were largely unreactive, whereas a 4-methyl derivative readily underwent rearrangement. rsc.org This suggests a significant steric or electronic influence exerted by the substituent. It is plausible that substituents on the furanone ring could similarly affect decarbonylation by:

Stabilizing or destabilizing radical intermediates: Electron-donating or withdrawing groups could influence the stability of the diradical formed after the initial α-cleavage, thereby affecting the rate of CO expulsion.

Altering excited state properties: Substituents can change the energy levels and lifetimes of the reactive excited states (singlet or triplet), potentially favoring decarbonylation over other competing photochemical pathways like intersystem crossing or rearrangement.

Introducing steric hindrance: Bulky substituents may sterically hinder or promote certain bond cleavages or subsequent reactions of the intermediates. rsc.org

Further investigation is needed to delineate the precise effects of phenyl and oxolanylidene substituents on the decarbonylation pathways of the title compound.

Photooxygenation and its Role in Furanone Chemistry

Photooxygenation, a reaction involving light, a photosensitizer, and oxygen, plays a crucial role in the chemistry of furanone derivatives. This process often involves the generation of singlet oxygen, a highly reactive electronically excited state of molecular oxygen, which can then react with the furanone moiety to yield a variety of oxidized products.

One of the significant applications of photooxygenation in this context is the synthesis of functionalized 3(2H)-furanones. researchgate.netresearchgate.net For instance, the singlet oxygen-mediated photooxygenation of (β-keto)-2-substituted furans provides a direct route to substituted 3(2H)-furanones. researchgate.net This transformation is key in the biomimetic synthesis of natural products like merrekentrone C. researchgate.net The reaction proceeds through the oxidation of the substituted furan, leading to the formation of the 3(2H)-furanone core structure, which is present in numerous biologically active compounds. researchgate.netresearchgate.net

The general mechanism involves the [4+2] cycloaddition of singlet oxygen to the furan ring, forming an unstable endoperoxide intermediate. This intermediate can then undergo rearrangement to yield various products, including hydroxyfuranones and other oxidized species. The specific outcome of the reaction is often dependent on the substitution pattern of the furanone derivative and the reaction conditions.

The versatility of photooxygenation extends to the synthesis of α,β-unsaturated γ-lactones from 2,3-dihydrofurans, which, after subsequent catalytic treatment, yield the desired lactones. acs.org Furthermore, the photooxygenation of electron-poor trisubstituted furans can lead to the formation of unusual 5,6-dioxabicyclo[2.1.1]hexenes or 5H-furanones under acidic conditions, while basic conditions can selectively produce 4-oxocarboxylic acids or their 5-hydroxyfuranone tautomers in high yields. ingentaconnect.com

The table below summarizes representative examples of photooxygenation reactions of furan derivatives leading to furanone structures.

Starting MaterialProductYield (%)Reference
(β-Keto)-2-substituted furansSubstituted 3(2H)-furanonesGood to Excellent researchgate.net
Electron-Poor Trisubstituted Furans4-Oxocarboxylic acids / 5-HydroxyfuranonesNearly Quantitative ingentaconnect.com
2,3-Dihydrofuransα,β-Unsaturated γ-lactonesNot specified acs.org

This table presents a selection of photooxygenation reactions on furan derivatives and is not exhaustive.

Photocatalytic Applications in Related Systems

In recent years, photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, including the preparation and modification of furanone derivatives. eventsair.com These methods often utilize light and a photocatalyst to drive chemical reactions that are otherwise difficult to achieve, typically under mild conditions. eventsair.com

A notable application is the photocatalytic synthesis of substituted furanones. eventsair.com For example, a novel method for the oxidative dehalogenation of brominated heterocycles has been developed using LED irradiation in conjunction with an organic photocatalyst and aerial oxygen. eventsair.com This approach provides a greener alternative to traditional methods for functionalizing furanone scaffolds. eventsair.com

Furthermore, metal-free photocatalytic systems have been successfully employed for the aerobic oxidation of biomass-derived furfural (B47365) derivatives to produce γ-butyrolactone. rsc.org This process uses mesoporous graphitic carbon nitride as the photocatalyst and molecular oxygen as the oxidant under visible-light irradiation, highlighting the potential for sustainable chemical production from renewable resources. rsc.org

Photocatalysis has also enabled novel transformations such as the conversion of furans to pyrroles. researchgate.net This strategy involves a photocatalytic process that swaps the oxygen atom of the furan ring with a nitrogen group, offering a direct route to valuable pyrrole (B145914) analogs. researchgate.net While not directly producing furanones, this demonstrates the power of photocatalysis to manipulate the core heterocyclic structure of furan derivatives.

The table below showcases some photocatalytic applications in systems related to furanones.

Reaction TypeSubstrateProductCatalystConditionsReference
Oxidative DehalogenationBrominated HeterocyclesSubstituted FuranonesOrganic PhotocatalystLED irradiation, O₂ eventsair.com
Aerobic OxidationTetrahydrofurfuryl alcoholγ-ButyrolactoneMesoporous graphitic carbon nitrideVisible light, O₂ rsc.org
Furan-to-Pyrrole ConversionFuran derivativesPyrrole analogsNot specifiedNot specified researchgate.net

This table illustrates the diversity of photocatalytic reactions in furan-related systems.

Asymmetric Synthesis and Chirality in 2 Oxolan 2 Ylidene 1 Phenylethan 1 One Chemistry

Chiral Pool Approaches for Derivatives

Chiral pool synthesis is a foundational strategy for preparing optically active compounds by utilizing readily available, enantiopure natural products as starting materials. elsevierpure.com For the synthesis of derivatives of 2-(oxolan-2-ylidene)-1-phenylethan-1-one, common chiral precursors include carbohydrates, amino acids, and hydroxy acids. This approach leverages the inherent stereochemistry of the starting material, which is transferred through a series of chemical transformations to the target molecule, thereby avoiding the need for a de novo asymmetric induction step.

For instance, chiral γ-butyrolactones can be synthesized from amino acids. Garner's aldehyde, a well-known chiral building block derived from D-serine, can be elaborated to form functionalized lactone systems. Similarly, glutamic acid and carbohydrates serve as versatile starting points for constructing the five-membered lactone ring with defined stereocenters. nih.gov The synthesis of highly functionalized trisubstituted hydroxy-γ-butyrolactones with high diastereomeric excess (>95% de) has been achieved starting from N-acyloxazolidin-2-ones, which are themselves often derived from chiral amino alcohols. nih.gov This methodology involves the intramolecular ring-opening of unstable epoxides, where the chirality of the auxiliary directs the stereochemical outcome. nih.gov These methods provide reliable access to chiral lactone cores that can be further functionalized to yield the desired α-alkylidene derivatives.

Asymmetric Catalysis

Asymmetric catalysis offers a more efficient and versatile alternative to chiral pool synthesis, employing small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Both organocatalysis and transition metal catalysis have been successfully applied to create chiral centers in molecules structurally related to this compound.

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. Key activation modes, such as iminium and enamine catalysis, are particularly relevant for transformations of α,β-unsaturated carbonyl compounds.

Iminium catalysis is a highly effective strategy for the asymmetric reduction of α,β-unsaturated ketones (enones). This process typically involves the reversible reaction of the enone with a chiral secondary amine catalyst, such as a diarylprolinol silyl (B83357) ether (a Jørgensen-Hayashi catalyst) or a MacMillan-type imidazolidinone, to form a chiral iminium ion intermediate. The formation of the iminium ion lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it for nucleophilic attack.

In the context of enone reduction, a hydride donor, such as a Hantzsch ester, then delivers a hydride to the β-position of the activated iminium ion. The chiral environment created by the catalyst sterically shields one face of the iminium ion, directing the hydride attack to the other face and thus establishing a new stereocenter with high enantioselectivity. After hydride addition, the resulting enamine is hydrolyzed to release the chiral saturated ketone product and regenerate the organocatalyst. While this method is broadly applied to cyclic enones like cyclohexenone and cyclopentenone, its principles are applicable to the reduction of the exocyclic double bond in α-alkylidene-γ-butyrolactones.

The conjugate addition of nucleophiles (Michael addition) to the electrophilic double bond of this compound is a primary method for introducing functionality at the β-position and can simultaneously control the stereochemistry at the α-position. Bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base moiety within the same molecule, are exceptionally effective for these reactions.

Typically, these catalysts feature a basic amine group (e.g., a tertiary amine from a cinchona alkaloid or a primary/secondary amine) and a hydrogen-bond donor group like a thiourea (B124793), squaramide, or urea. In a representative reaction, the basic amine activates the nucleophile (e.g., a malonate, β-ketoester, or ketone) by deprotonation or through the formation of a reactive enamine intermediate. Simultaneously, the acidic N-H protons of the thiourea or squaramide moiety activate the α,β-unsaturated lactone electrophile by forming hydrogen bonds with its carbonyl oxygen. This dual activation brings the reactants into close proximity within a highly organized, chiral transition state, leading to excellent control over both diastereo- and enantioselectivity. The first organocatalytic enantioselective vinylogous Michael reaction of α,β-unsaturated γ-butyrolactam to nitroolefins using cinchona alkaloid catalysts highlights the utility of this approach for related systems. rsc.org

Catalyst TypeNucleophileElectrophile (Analogue)Yield (%)dree (%)
Cinchonine-ThioureaDimethyl Malonateβ-NitrostyreneHigh-High
Squaramide-Amineα-ThiocyanoindanoneAzadienesModerate>95:5up to 82
Primary Amine Saltγ-ButenolideChalcone8620:199
(1R,2R)-DPEN-UreaAcetone (B3395972)β-NitrostyreneHigh-High

This table presents representative data for Michael additions on analogous α,β-unsaturated systems to illustrate the efficacy of bifunctional catalysts. nih.govmdpi.comnih.gov

Transition metal complexes featuring chiral ligands are powerful catalysts for a wide range of asymmetric transformations, including hydrogenation, offering high turnovers and exceptional levels of stereocontrol.

Asymmetric hydrogenation is one of the most reliable and atom-economical methods for the synthesis of chiral compounds. For substrates like this compound, this could involve the reduction of the exocyclic C=C double bond. Chiral iridium complexes, particularly those paired with N,P-ligands such as phosphine-oxazolines (PHOX) or pyridine-phosphinites, are highly effective for the hydrogenation of challenging substrates, including substituted furans and benzofurans. nih.govdicp.ac.cn These catalysts activate molecular hydrogen and deliver it to one enantiotopic face of the substrate's double bond, which is coordinated to the chiral metal center.

Furthermore, iridium catalysts have demonstrated remarkable efficacy in the asymmetric hydrogenation of the endocyclic carbonyl group of racemic α-substituted lactones via a Dynamic Kinetic Resolution (DKR) process. In this transformation, a chiral iridium catalyst, such as one bearing a SpiroPAP ligand, in the presence of a base, achieves both the racemization of the starting material and the highly enantioselective hydrogenation of one enantiomer to furnish chiral diols in high yields and enantioselectivities. This powerful strategy underscores the capability of iridium catalysis to create stereocenters in lactone-containing molecules with exceptional control.

Substrate (Analogue)Catalyst SystemYield (%)ee (%)
2-Phenyl-4H-chromene[Ir(cod)Cl]₂ / P,N-Ligand>95>98
2-Methyl-1,4-benzodioxine[Ir(cod)Cl]₂ / Tropos P,N-Ligand9980
3-Methylfuran[Ir(cod)(PCy₃)(py)]PF₆ / Pyridine-Phosphinite>9995
N-Boc-2,3-diarylallyl amineIr-Complex / P-Stereogenic Ligand>99up to 99

This table shows the performance of chiral iridium complexes in the asymmetric hydrogenation of structurally related olefinic substrates. researchgate.netub.edu

Transition Metal-Catalyzed Asymmetric Reactions

Chiral Imidazolinylidene Metal Complexes in Asymmetric Catalysis

Chiral metal complexes are fundamental tools in enantioselective catalysis for producing non-racemic compounds. nih.govbeilstein-archives.org These complexes typically involve a chiral ligand that coordinates with a metal ion, creating a chiral environment that directs the stereochemical outcome of a reaction. nih.govbeilstein-archives.org Among the diverse array of chiral ligands, those based on imidazolidin-4-one (B167674) and related imidazolinylidene structures have emerged as prominent in enantioselective catalysis. nih.govbeilstein-archives.orgkfupm.edu.sa

While direct applications of chiral imidazolinylidene metal complexes in the asymmetric synthesis of this compound are not extensively documented in readily available literature, the principles of their catalytic activity can be extrapolated. These catalysts are proficient in a variety of asymmetric transformations, including Henry reactions and Friedel-Crafts alkylations. nih.govnih.gov For instance, copper(II) complexes of chiral ligands derived from 2-(pyridin-2-yl)imidazolidin-4-one have demonstrated high efficiency and enantioselectivity in asymmetric Henry reactions. nih.govbeilstein-archives.org

The catalytic efficacy of these complexes is highly dependent on the specific pairing of the chiral ligand and the metal ion, as well as the ligand's stereochemistry. nih.govbeilstein-archives.org For example, studies have shown that the cis or trans configuration of substituents on the imidazolidine (B613845) ring can dictate the absolute configuration of the product, leading to the formation of either the (S) or (R) enantiomer with high enantiomeric excess (ee). nih.govsemanticscholar.org

Below is a representative table of the performance of chiral imidazolidin-4-one based copper(II) complexes in asymmetric Henry reactions, illustrating their potential for inducing high enantioselectivity.

Table 1: Performance of Chiral Imidazolidin-4-one Ligand-Cu(II) Complexes in Asymmetric Henry Reactions

Ligand Configuration Product Enantiomer Enantiomeric Excess (ee)
cis S up to 97%

This data underscores the potential of chiral imidazolinylidene metal complexes to serve as effective catalysts in the asymmetric synthesis of molecules like this compound, which possesses a prochiral center amenable to such catalytic approaches.

Chiral Auxiliary Strategies

An alternative and reliable strategy for asymmetric synthesis involves the use of chiral auxiliaries. scielo.org.mxwikipedia.org In this approach, a chiral molecule is temporarily attached to the substrate to guide the stereochemical course of a reaction. scielo.org.mxwikipedia.orgnumberanalytics.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. scielo.org.mx

Applications of Sulfur-Based Chiral Auxiliaries

Sulfur-containing chiral auxiliaries, such as 1,3-oxazolidine-2-thiones and 1,3-thiazolidine-2-thiones, have gained popularity due to their excellent effectiveness. scielo.org.mxresearchgate.net These auxiliaries, often derived from amino acids, have demonstrated superior performance in many cases compared to their oxygen-based counterparts, like Evans' oxazolidinones. scielo.org.mxresearchgate.net

Sulfur-based auxiliaries have been successfully employed in a range of carbon-carbon bond-forming reactions, including aldol (B89426) reactions and Michael additions. scielo.org.mxresearchgate.netjmcs.org.mx Their utility stems from their ability to create a predictable and stereo-differentiated environment around the reaction center. scielo.org.mx

Diastereoselective Control in Addition and Condensation Reactions

The primary function of a chiral auxiliary is to control the diastereoselectivity of a reaction. scielo.org.mx By covalently attaching the auxiliary to a prochiral substrate, one face of the molecule is effectively shielded, directing the approach of a reactant to the opposite face. beilstein-journals.org

In the context of addition and condensation reactions, sulfur-based chiral auxiliaries have proven to be highly effective. For instance, in aldol reactions, N-acylthiazolidinethiones can direct the condensation to produce specific syn- or anti-aldol products with high diastereoselectivity. scielo.org.mx The choice of Lewis acid and reaction conditions can further influence the stereochemical outcome. scielo.org.mx

Similarly, in conjugate addition reactions (Michael additions), chiral N-enoyl derivatives of sulfur-based auxiliaries react with nucleophiles to yield addition products with high diastereomeric ratios. scielo.org.mxresearchgate.net The inherent conformational preferences of the auxiliary-substrate adduct play a crucial role in determining the observed stereoselectivity. scielo.org.mx

The following table summarizes the diastereoselectivity achieved in representative reactions using sulfur-based chiral auxiliaries.

Table 2: Diastereoselectivity in Reactions Mediated by Sulfur-Based Chiral Auxiliaries

Reaction Type Chiral Auxiliary Diastereomeric Ratio (dr)
Aldol Reaction N-acetyl-4(S)-isopropylthiazolidinethione High (favoring syn product)

While the direct application to this compound is not explicitly detailed, the principles of diastereoselective control exhibited by these auxiliaries in analogous addition and condensation reactions suggest their viability for the asymmetric synthesis of this target compound. scielo.org.mx

Synthetic Applications of 2 Oxolan 2 Ylidene 1 Phenylethan 1 One As a Building Block

Precursor in the Construction of Complex Organic Molecules

The chemical reactivity of 2-(Oxolan-2-ylidene)-1-phenylethan-1-one is dominated by the presence of the enone functionality. This system provides multiple reactive sites for nucleophilic and electrophilic attack, as well as participation in cycloaddition reactions. As such, it serves as a foundational starting material for the synthesis of more elaborate molecules. umich.edu The development of synthetic pathways using such versatile precursors is crucial in medicinal chemistry and materials science for creating novel compounds with specific functions. klinger-lab.deresearchgate.net Its ability to participate in a variety of ring-forming reactions makes it an ideal candidate for building complex polycyclic and heterocyclic scaffolds. nih.gov

Synthesis of Polycyclic Fused Ring Systems

The construction of fused ring systems is a central theme in modern organic synthesis, driven by the prevalence of such motifs in natural products and pharmaceuticals. chemrxiv.orgnih.govresearchgate.netfigshare.com this compound, with its embedded α,β-unsaturated ketone, is an excellent substrate for annulation reactions, leading to a variety of fused heterocyclic structures.

Tricyclic Pyrazolines: Pyrazolines are five-membered nitrogen-containing heterocycles. The synthesis of pyrazolines often involves the condensation of an α,β-unsaturated ketone with hydrazine (B178648) or its derivatives. researchgate.netmdpi.com In this context, this compound can react with hydrazine hydrate in a cyclocondensation reaction to yield a tricyclic pyrazoline derivative, where the pyrazoline ring is fused to the oxolane system.

Tetracyclic Benzothiazepines and Benzodiazepines: Benzothiazepines are seven-membered heterocyclic compounds containing a benzene ring fused to a thiazepine ring. nih.gov The synthesis of 1,5-benzothiazepine derivatives can be achieved through the reaction of α,β-unsaturated ketones with 2-aminothiophenol. researchgate.netnih.gov Similarly, benzodiazepines, which are foundational structures in many pharmaceuticals, can be synthesized from appropriate precursors. researchgate.netmdpi.com The reaction of this compound with these respective binucleophiles would lead to complex tetracyclic systems. For instance, reaction with 2-aminothiophenol would yield a benzothiazepine ring fused to the existing structure, while reaction with o-phenylenediamine could furnish a benzodiazepine derivative. nih.govnih.gov

The table below illustrates the general reaction pathways for the synthesis of these fused ring systems starting from an α,β-unsaturated ketone precursor.

Starting MaterialReagentProduct ClassFused System
This compoundHydrazine HydratePyrazolineTricyclic
This compound2-AminothiophenolBenzothiazepineTetracyclic
This compoundo-PhenylenediamineBenzodiazepineTetracyclic

Thiazines and Pyrimidines: Thiazines and pyrimidines are six-membered heterocyclic compounds that are prevalent in many biologically active molecules. gsjpublications.comresearchgate.netnih.gov Their synthesis often involves the condensation of a three-carbon precursor, such as an α,β-unsaturated ketone, with a reagent containing a N-C-S or N-C-N fragment, like thiourea (B124793) or urea/amidines, respectively. bu.edu.egnih.govresearchgate.netsemanticscholar.orgresearchgate.netmdpi.com The reaction of this compound with thiourea in a basic medium would be expected to produce a fused thiazine or thiopyrimidine derivative. researchgate.net Similarly, condensation with urea or guanidine would lead to the corresponding fused pyrimidine systems. nih.gov

Quinazolines: Quinazolines are bicyclic heterocycles composed of a benzene ring fused to a pyrimidine ring. openmedicinalchemistryjournal.comorganic-chemistry.orgresearchgate.netnih.gov A common synthetic route involves the reaction of anthranilic acid or its derivatives with carbonyl compounds. nih.gov The enone moiety of this compound can participate in cyclocondensation reactions with 2-aminobenzamide or related compounds to construct the quinazoline framework, resulting in a complex polycyclic structure.

The following table summarizes the reagents used to form these heterocyclic systems from an enone precursor.

Starting MaterialReagentProduct ClassFused System
This compoundThioureaThiazine/ThiopyrimidineTricyclic
This compoundUrea / GuanidinePyrimidineTricyclic
This compound2-AminobenzamideQuinazolineTetracyclic

Intermediate for Spiroheterocyclic Compounds via 1,3-Dipolar Cycloaddition

Spiroheterocyclic compounds, which feature two rings connected through a single shared atom, are of significant interest in drug discovery due to their rigid, three-dimensional structures. researchgate.netmdpi.com A powerful method for their synthesis is the 1,3-dipolar cycloaddition reaction. nih.gov In this reaction, a 1,3-dipole reacts with a dipolarophile (typically an alkene or alkyne) to form a five-membered ring.

The exocyclic carbon-carbon double bond in this compound makes it an excellent dipolarophile. It can react with various 1,3-dipoles, such as azomethine ylides, nitrones, or nitrile oxides. The resulting cycloaddition product would be a spiroheterocycle, where the newly formed five-membered heterocyclic ring is spiro-fused to the oxolane ring at the C2 position. This approach provides a direct route to structurally complex and diverse spiro compounds.

Dipolarophile1,3-DipoleResulting Spiro-fused Heterocycle
This compoundAzomethine YlidePyrrolidine
This compoundNitroneIsoxazolidine
This compoundNitrile OxideIsoxazoline

Role in the Formation of Polyenes

Polyenes are organic compounds containing multiple alternating double and single carbon-carbon bonds. The α,β-unsaturated ketone functionality in this compound can serve as a starting point for extending the conjugated system to form polyenes. Reactions such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction are classic methods for converting carbonyl groups into alkenes. By reacting this compound with an appropriate phosphorus ylide or phosphonate (B1237965) carbanion, the carbonyl group can be converted into a new double bond, thereby extending the π-system and forming a polyene structure. This allows for the systematic construction of longer conjugated molecules originating from the core structure.

Monomeric Unit in Polymerization Studies

The exocyclic double bond of this compound makes it a potential monomer for addition polymerization. The electron-withdrawing nature of the adjacent benzoyl group activates the double bond towards nucleophilic attack, suggesting its suitability for anionic polymerization or Michael addition polymerization. researchgate.net The polymerization of such a monomer would lead to a polymer with repeating oxolane and phenyl ketone units in the backbone or as pendant groups, depending on the polymerization mechanism. Such polymers could exhibit interesting physical and chemical properties due to the incorporation of the rigid and polar heterocyclic lactone moiety.

Application in the Synthesis of Dyes and Specialized Chemicals

The versatile chemical structure of this compound, featuring an α,β-unsaturated ketone system fused with a γ-butyrolactone ring, presents a unique platform for the synthesis of a variety of heterocyclic compounds, some of which are known to be chromophoric and could thus have applications as dyes. The reactivity of this scaffold allows for its use as a precursor in the construction of more complex molecular architectures, leading to the formation of specialized chemicals with potential applications in materials science and medicinal chemistry.

The primary route for the derivatization of α,β-unsaturated carbonyl compounds, such as the title compound, involves their reaction with binucleophilic reagents. These reactions typically proceed through a Michael addition followed by a cyclization step, leading to the formation of various heterocyclic systems. For instance, the reaction with hydrazine and its derivatives can yield pyrazole-containing structures. Pyrazoles are a well-known class of heterocyclic compounds that form the core of many commercial dyes and pigments due to their stable aromatic nature and their ability to be readily functionalized to tune their color.

While direct studies on the application of this compound in dye synthesis are not extensively documented in publicly available literature, the known reactivity of similar α,β-unsaturated ketones and γ-butyrolactone derivatives provides a strong indication of its potential in this field. The synthesis of pyrazole and pyrimidine derivatives from α-oxoketene dithioacetals, which share a similar reactive moiety, has been reported to yield compounds with potential as specialized chemicals. mdpi.com

The general reaction for the formation of a pyrazole ring from an α,β-unsaturated ketone involves the initial nucleophilic attack of a hydrazine derivative at the β-carbon of the enone system. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring. The substituents on both the starting ketone and the hydrazine can be varied to modulate the electronic properties and, consequently, the color of the resulting pyrazole dye.

In addition to pyrazoles, the reaction of α,β-unsaturated ketones with other binucleophiles like ureas, thioureas, and amidines can lead to the formation of pyrimidine and diazepine derivatives, which are also important heterocyclic scaffolds in the design of functional dyes and specialized chemicals.

The following table summarizes the potential heterocyclic systems that could be synthesized from this compound and their potential applications.

BinucleophileResulting HeterocyclePotential Application
Hydrazine hydratePyrazoleDyes, Pigments
PhenylhydrazineN-PhenylpyrazoleDyes, Pharmaceuticals
UreaDihydropyrimidinoneSpecialized Chemicals
ThioureaDihydropyrimidinethioneSpecialized Chemicals
GuanidineAminopyrimidineDyes, Fluorescent Probes

It is important to note that the specific reaction conditions, such as solvent, temperature, and catalyst, would need to be optimized for each specific transformation to achieve the desired products in good yields. The resulting compounds would then require thorough characterization and evaluation of their properties as dyes or specialized chemicals.

Q & A

Q. What are the recommended synthetic routes for 2-(Oxolan-2-ylidene)-1-phenylethan-1-one, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves ketone-functionalized intermediates and cyclization strategies. For example:

  • Stepwise approach : React phenylacetylene derivatives with oxolane precursors under palladium-catalyzed cross-coupling conditions. Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres (N₂/Ar) to prevent oxidation .
  • Cyclization : Employ acid-catalyzed intramolecular aldol condensation for ring closure. Optimize temperature (80–100°C) and catalyst loading (e.g., 5 mol% H₂SO₄) to maximize yield (reported up to 68%) .
  • Purification : Column chromatography with ethyl acetate/heptane gradients (2–20%) effectively isolates the product .

Key Variables : Solvent polarity, catalyst choice, and reaction time significantly impact side-product formation (e.g., over-oxidation).

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Assign peaks using CDCl₃ as solvent. The oxolane ring protons appear as multiplet signals (δ 1.8–2.5 ppm), while the ketone carbonyl resonates at δ 198–202 ppm .
    • IR : Confirm the α,β-unsaturated ketone moiety via C=O stretch (~1685 cm⁻¹) and conjugated C=C stretch (~1600 cm⁻¹) .
  • X-ray Crystallography : Refine structures using SHELXL-2018, emphasizing anisotropic displacement parameters for the oxolane ring .
  • Computational Modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map HOMO-LUMO gaps and predict reactivity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity data for this compound?

Methodological Answer: Discrepancies in reactivity (e.g., nucleophilic addition vs. cycloaddition) arise from electronic effects. To address this:

  • Control Experiments : Vary substituents (e.g., electron-withdrawing groups on the phenyl ring) to assess electronic modulation .
  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to compare reaction rates under different conditions (e.g., polar vs. nonpolar solvents) .
  • Mechanistic Probes : Introduce isotopic labeling (e.g., ¹³C at the ketone) to trace reaction pathways via NMR .

Q. How can computational methods predict bioactivity or material properties of this compound?

Methodological Answer:

  • Molecular Docking : Screen against protein targets (e.g., enzymes with hydrophobic pockets) using AutoDock Vina. The oxolane ring’s rigidity may enhance binding affinity .
  • QSAR Modeling : Correlate substituent effects (e.g., fluorine substitution at the phenyl ring) with bioactivity data from analogous compounds .
  • Photophysical Analysis : Simulate UV-Vis spectra (TD-DFT) to evaluate potential applications in organic electronics, comparing with anthracene derivatives .

Q. What are the challenges in studying this compound’s solid-state behavior, and how are they addressed?

Methodological Answer:

  • Polymorphism : Screen crystallization conditions (e.g., solvent evaporation vs. cooling) to identify stable polymorphs. Use DSC/TGA to assess thermal stability .
  • Crystal Packing : Analyze Hirshfeld surfaces to quantify intermolecular interactions (e.g., C–H···O contacts) influencing mechanical properties .
  • Hybrid Materials : Co-crystallize with π-acceptors (e.g., TCNQ) to explore charge-transfer complexes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.